molecular formula C9H14N2O B2844845 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol CAS No. 1184026-97-8

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

Cat. No.: B2844845
CAS No.: 1184026-97-8
M. Wt: 166.224
InChI Key: FHEFNNZWMMELCZ-UHFFFAOYSA-N
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Description

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a cyclopentane ring substituted with a hydroxyl group and a pyrazole ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 4-methyl-1H-pyrazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentanone.

    Reduction: Formation of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol is an organic compound featuring a cyclopentanol moiety substituted with a 4-methyl-1H-pyrazole group. Its unique structural characteristics allow for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3OC_9H_{13}N_3O, with a molecular weight of approximately 181.22 g/mol. The compound contains a hydroxyl group (-OH) attached to the cyclopentane ring, which enhances its solubility and potential interactions with biological systems. The pyrazole moiety contributes to its reactivity and biological activity through various mechanisms, including hydrogen bonding and π–π interactions.

Biological Activities

Preliminary studies have indicated that this compound exhibits several notable biological activities:

1. Anti-inflammatory Activity

  • Research has shown that compounds with pyrazole structures often possess anti-inflammatory properties. For instance, derivatives of pyrazole have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound may similarly affect inflammatory pathways .

2. Antimicrobial Properties

  • Pyrazole derivatives are known for their antimicrobial effects against various bacterial strains. Studies have demonstrated that similar compounds can exhibit activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for this compound in treating infections .

3. Anticancer Potential

  • There is emerging evidence that pyrazole-containing compounds may have anticancer properties. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting that this compound could be further explored in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing solubility and bioavailability.

Receptor Interaction: The pyrazole ring may engage in π–π interactions with receptors or enzymes, potentially modulating their activity.

Metal Coordination: The compound may coordinate with metal ions, influencing enzyme functions and signaling pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclopentanone with 4-methylpyrazole under basic conditions, often utilizing solvents like ethanol or methanol. This multi-step synthesis allows for the generation of various derivatives, which can be screened for enhanced biological activity.

Synthetic Route Example

StepReactionConditions
1Cyclopentanone + 4-methylpyrazoleBase (e.g., NaOH), ethanol, heat
2PurificationChromatography

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

Study on Anti-inflammatory Activity:
Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced edema models, showing significant inhibition of TNFα at concentrations comparable to standard drugs like dexamethasone .

Antimicrobial Screening:
Chandra et al. tested various pyrazole derivatives against multiple bacterial strains, revealing promising results for compounds similar to this compound at concentrations as low as 40 µg/mL .

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-5-10-11(6-7)8-3-2-4-9(8)12/h5-6,8-9,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEFNNZWMMELCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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